molecular formula C18H20N2O4 B5881873 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-2-furoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-2-furoyl)piperazine

Cat. No. B5881873
M. Wt: 328.4 g/mol
InChI Key: RGMPZENULCXXCI-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-2-furoyl)piperazine is a compound of interest in pharmaceutical research. It belongs to a class of compounds that have been studied for their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves several steps starting from basic chemical precursors. For example, Kumar et al. (2017) describe the synthesis of related piperazine derivatives, starting from 2-acetylfuran and proceeding through various reactions like Claisen Schmidt condensation and Mannich’s reaction (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-2-furoyl)piperazine and related compounds have been studied using techniques like NMR and X-ray crystallography. Mahesha et al. (2019) discuss the molecular conformations of closely related compounds, highlighting how small changes in molecular structure can significantly affect intermolecular interactions (Mahesha et al., 2019).

Chemical Reactions and Properties

Compounds in this category are often characterized by their reactivity in various chemical reactions. For instance, Hussain et al. (2016) synthesized a series of related compounds and explored their reactivity, particularly focusing on their potential therapeutic applications (Hussain et al., 2016).

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-2-4-16(24-13)18(21)20-8-6-19(7-9-20)11-14-3-5-15-17(10-14)23-12-22-15/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPZENULCXXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(5-methyl-2-furoyl)piperazine

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